PDE4 Enzymatic Potency: 7-Fold Superior to Roflumilast and 923-Fold Superior to Cilomilast
Tanimilast inhibits PDE4 enzymatic activity with an IC50 of 0.026 ± 0.006 nM. In direct comparative assays, tanimilast was 7-fold more potent than the oral PDE4 inhibitor roflumilast (IC50 = 0.18 ± 0.04 nM) and 923-fold more potent than cilomilast (IC50 = 24 ± 6 nM) [1]. Tanimilast also demonstrated equipotency to the inhaled PDE4 inhibitor GSK256066 (IC50 = 0.026 nM) and 55-fold greater potency than UK500,001 (IC50 = 1.4 nM) [2].
| Evidence Dimension | PDE4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.026 ± 0.006 nM |
| Comparator Or Baseline | Roflumilast: 0.18 ± 0.04 nM; Cilomilast: 24 ± 6 nM; GSK256066: 0.026 nM; UK500,001: 1.4 nM |
| Quantified Difference | 7-fold (vs. roflumilast); 923-fold (vs. cilomilast); equipotent (vs. GSK256066); 55-fold (vs. UK500,001) |
| Conditions | Recombinant human PDE4 enzyme assay; 3H-cAMP substrate; 30 min incubation at 30°C |
Why This Matters
Superior enzymatic potency enables lower inhaled doses to achieve therapeutic pulmonary concentrations, directly reducing the risk of systemic exposure and associated adverse effects.
- [1] Moretto N, et al. J Pharmacol Exp Ther. 2015 Mar;352(3):559-67. View Source
- [2] Villetti G, et al. J Pharmacol Exp Ther. 2015 Mar;352(3):568-78. View Source
